molecular formula C16H15BrN2O4 B5823463 N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5823463
M. Wt: 379.20 g/mol
InChI Key: VQSWEPRZJIZISO-UHFFFAOYSA-N
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Description

N-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as BBD, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In pharmacology, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied for its effects on various cellular pathways, including the PI3K/Akt/mTOR pathway. In biochemistry, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been used as a tool to study protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood, but it is believed to act by inhibiting the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting this pathway, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide may have anti-tumor effects and may also be useful in the treatment of other diseases.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide inhibits cell growth and induces apoptosis in cancer cells. N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been shown to have anti-inflammatory effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its high purity and stability. N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, one limitation of using N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of research is the development of N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as a potential drug candidate for the treatment of cancer and other diseases. Another area of research is the further study of the mechanism of action of N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including its effects on other cellular pathways. Additionally, N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide may be useful as a tool for studying protein-protein interactions and enzyme activity.

Synthesis Methods

The synthesis of N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the reaction of 3,4-dimethoxybenzenecarboximidamide with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide as a white solid. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSWEPRZJIZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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